Nelfinavir mesylate hydrate

Description

BenchChem offers high-quality Nelfinavir mesylate hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nelfinavir mesylate hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

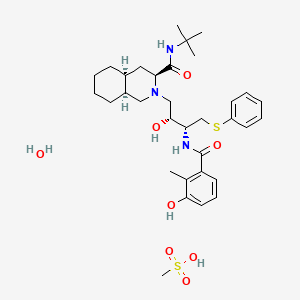

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N3O4S.CH4O3S.H2O/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4;/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4);1H2/t22-,23+,26-,27-,29+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUWWBORDPJHOJO-GZDSSZIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H51N3O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2033736 | |

| Record name | Nelfinavir mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

681.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159989-65-8 | |

| Record name | Nelfinavir mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2033736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Nelfinavir Mesylate Hydrate for Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides a comprehensive technical overview of nelfinavir mesylate hydrate, a potent HIV-1 protease inhibitor. This document delves into the critical physicochemical properties, mechanism of action, and analytical methodologies essential for researchers and developers in the pharmaceutical sciences. The structure of this guide is designed to logically present the core scientific information, moving from fundamental properties to practical applications.

Core Molecular Attributes of Nelfinavir Mesylate Hydrate

Nelfinavir mesylate is the methanesulfonate salt of nelfinavir, a synthetic antiviral agent.[1] The conversion of the nelfinavir base to its mesylate salt is a strategic choice in drug development, often employed to enhance properties like solubility and bioavailability, which are critical for oral administration.[2][3] The compound is supplied as a hydrate, meaning it incorporates a variable number of water molecules within its crystal structure; therefore, its molecular weight should be considered on an anhydrous basis for precise calculations, with adjustments made for the specific batch's hydration level.

Chemical Structure and Identity

Nelfinavir is a competitive inhibitor of HIV protease, designed to mimic the transition state of the natural substrate cleavage.[4][5] Its complex structure features multiple chiral centers, contributing to its high specificity for the viral enzyme.

-

Chemical Name : (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylthio)butyl]-3-isoquinolinecarboxamide methanesulfonate.

-

Synonyms : AG-1343[7]

The structural formula of nelfinavir mesylate is presented below:

Image Source: FDA Label for VIRACEPT® (nelfinavir mesylate)[8]

Physicochemical and Molecular Properties

The physical form and solubility of an active pharmaceutical ingredient (API) are determinants of its formulation strategy and biopharmaceutical performance. Nelfinavir mesylate is a white to off-white amorphous powder.[1][8] A summary of its key quantitative properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₄₅N₃O₄S · CH₄O₃S (or C₃₃H₄₉N₃O₇S₂) | [9] |

| Molecular Weight | 663.89 g/mol (anhydrous basis) | [7] |

| CAS Number | 159989-65-8 | [10] |

| Melting Point | 131-135°C | [11] |

| pKa | -1.2 | [1][11] |

| Water Solubility | 4.5 g/L (Slightly soluble at pH <4) | [1][8][11] |

| Organic Solvent Solubility | Freely soluble in methanol, ethanol; Soluble in DMSO (~70 mg/mL) | [7][8] |

Mechanism of Action: A Dual-Pronged Approach

While renowned as an antiretroviral, the molecular mechanism of nelfinavir extends beyond HIV, encompassing anticancer and anti-inflammatory activities. This multi-modal action makes it a subject of ongoing research for therapeutic repurposing.

Antiviral Activity: HIV Protease Inhibition

Nelfinavir is a potent and highly specific inhibitor of the HIV-1 and HIV-2 proteases, with an in vitro inhibition constant (Ki) of 2 nM.[4][7] The HIV protease is a critical aspartate protease enzyme responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins.[5][6] This cleavage is an essential step in the viral life cycle, producing mature, functional proteins required for the assembly of infectious virions.[12]

Nelfinavir acts as a competitive inhibitor, binding tightly to the active site of the protease.[4][12] This binding prevents the enzyme from processing the polyprotein precursors. Consequently, the virus produces only immature, non-infectious particles, effectively halting the replication cycle and reducing the viral load in the patient.[5][8][12]

Caption: HIV life cycle and the inhibitory action of Nelfinavir.

Anticancer and Anti-inflammatory Pathways

Beyond its antiviral role, nelfinavir has demonstrated significant potential as an anticancer and anti-inflammatory agent. Its mechanisms in these contexts are multifaceted:

-

Induction of Endoplasmic Reticulum (ER) Stress : Nelfinavir can induce ER stress in tumor cells, leading to the unfolded protein response (UPR), autophagy, and ultimately apoptosis (programmed cell death).[4][7][13]

-

Inhibition of Akt Signaling : It inhibits the Akt/PKB signaling pathway, a central node in cell survival, proliferation, and metabolism, which is often hyperactivated in cancer.[4][13]

-

Anti-inflammatory Effects : In macrophages, nelfinavir reduces inflammation by activating protein phosphatase 2 (PP2) and subsequently blocking the mitogen-activated protein kinases (MAPK) signaling pathway.[11][14] This disrupts the production of inflammatory cytokines like TNF and IL-6.[14]

Caption: Anti-inflammatory mechanism of Nelfinavir in macrophages.

Synthesis and Analytical Characterization

For drug development professionals, understanding the synthesis and establishing robust analytical methods for quality control are paramount.

Synthesis Overview

Nelfinavir mesylate is prepared from the nelfinavir free base. The synthesis involves reacting the base with an equimolar amount of methanesulfonic acid.[3] Various methods can be employed for the isolation of the final salt, including spray drying or crystallization. The choice of solvent and anti-solvent in the crystallization process is critical as it can influence the resulting polymorphic form of the drug, which in turn affects its stability and dissolution characteristics.[3]

Analytical Methodologies: A Self-Validating System

Ensuring the identity, purity, and potency of nelfinavir mesylate requires validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. A well-developed HPLC method serves as a self-validating system, where specificity, linearity, accuracy, and precision are rigorously established to guarantee reliable results.

This protocol is a synthesized example based on established methods for the analysis of nelfinavir mesylate in pharmaceutical dosage forms.[15][16]

1. Objective: To quantify Nelfinavir Mesylate and assess its purity.

2. Materials & Reagents:

-

Nelfinavir Mesylate reference standard

-

Acetonitrile (HPLC grade)

-

Monobasic Potassium Phosphate (or similar phosphate salt)

-

Water (HPLC grade)

-

Orthophosphoric acid or Potassium Hydroxide (for pH adjustment)

-

Methanol (for sample preparation)

3. Instrumentation:

-

HPLC system with UV detector

-

Column: ODS (C18), 250 mm x 4.6 mm, 5 µm particle size (or equivalent)[16]

-

Data acquisition and processing software

4. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and Phosphate Buffer (pH 6.0) in a 90:10 v/v ratio.[16] The choice of a high organic ratio (90% ACN) is indicative of the compound's lipophilic nature. The buffer controls the ionization state of any residual acidic or basic functional groups to ensure sharp, symmetrical peaks.

-

Flow Rate: 1.2 mL/min.[16]

-

Detection Wavelength: 230 nm.[16]

-

Column Temperature: Ambient or controlled at 40°C.[17]

-

Injection Volume: 20 µL.

5. Procedure:

- Step 1: Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 6.0. Filter and degas. Mix with acetonitrile in the specified ratio.

- Step 2: Standard Solution Preparation: Accurately weigh and dissolve the nelfinavir mesylate reference standard in methanol to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards (e.g., 1-20 µg/mL).[16]

- Step 3: Sample Preparation: For tablets, weigh and finely powder a representative number of tablets. Dissolve an amount of powder equivalent to a single dose in methanol, sonicate to ensure complete dissolution, and filter to remove excipients. Dilute the filtrate with the mobile phase to fall within the calibration range.

- Step 4: System Suitability: Inject a standard solution multiple times. The system is deemed ready if parameters like theoretical plates, tailing factor, and %RSD of peak areas are within predefined limits (e.g., %RSD < 2%). This step validates the performance of the chromatographic system on the day of analysis.

- Step 5: Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions. The retention time for nelfinavir mesylate is expected to be approximately 6.7 minutes under these conditions.[16]

- Step 6: Calculation: Quantify the amount of nelfinavir mesylate in the sample by comparing its peak area to the calibration curve.

6. Validation: The method must be validated according to ICH guidelines, demonstrating linearity (R² > 0.999), accuracy (recovery studies), precision (repeatability and intermediate precision), and specificity (forced degradation studies).[15][16]

Caption: A typical workflow for the HPLC analysis of Nelfinavir Mesylate.

References

-

Nelfinavir Mesylate | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass.com. [Link]

-

VIRACEPT (nelfinavir mesylate) Label . U.S. Food and Drug Administration. [Link]

-

Nelfinavir . Wikipedia. [Link]

-

What is the mechanism of Nelfinavir Mesylate? . Patsnap Synapse. [Link]

-

Nelfinavir Mesylate | C33H49N3O7S2 | CID 64142 . PubChem, National Center for Biotechnology Information. [Link]

-

Boudewijns, R., et al. (2022). HIV protease inhibitors Nelfinavir and Lopinavir/Ritonavir markedly improve lung pathology in SARS-CoV-2-infected Syrian hamsters despite lack of an antiviral effect . bioRxiv. [Link]

- Crystalline forms of Nelfinavir mesylate.

-

Menaka, T., et al. (2011). Spectrophotometric Method for estimation of Nelfinavir mesylate . International Journal of PharmTech Research. [Link]

-

Seshachalam, V., & Harindran, J. (2007). Determination of nelfinavir mesylate as bulk drug and in pharmaceutical dosage form by stability indicating HPLC . Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Suneetha, A. (2011). RP-HPLC Method for the Estimation of Nelfinavir Mesylate in Tablet Dosage Form . ResearchGate. [Link]

-

Nelfinavir | C32H45N3O4S | CID 64143 . PubChem, National Center for Biotechnology Information. [Link]

-

Suneetha, A., & Rao, G. (2011). Spectrophometric Determination of Nelfinavir Mesylate . ResearchGate. [Link]

-

Nelfinavir Mesylate Monograph for Professionals . Drugs.com. [Link]

-

Wallet, M. A., et al. (2012). The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation . Journal of Leukocyte Biology. [Link]

Sources

- 1. Nelfinavir Mesylate | C33H49N3O7S2 | CID 64142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. US8367832B2 - Crystalline forms of Nelfinavir mesylate - Google Patents [patents.google.com]

- 4. Nelfinavir - Wikipedia [en.wikipedia.org]

- 5. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. HIV protease inhibitors Nelfinavir and Lopinavir/Ritonavir markedly improve lung pathology in SARS-CoV-2-infected Syrian hamsters despite lack of an antiviral effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nelfinavir Mesylate | Cell Signaling Technology [cellsignal.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Nelfinavir Mesylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Nelfinavir mesylate | 159989-65-8 [chemicalbook.com]

- 12. What is the mechanism of Nelfinavir Mesylate? [synapse.patsnap.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Determination of nelfinavir mesylate as bulk drug and in pharmaceutical dosage form by stability indicating HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pharmacological Mechanism of Action of Nelfinavir in HIV-1 Protease Inhibition

Executive Summary

Nelfinavir (Viracept) is a potent, specific inhibitor of the HIV-1 protease enzyme, a retroviral aspartyl protease essential for the viral life cycle.[1] Classified as a non-peptidic protease inhibitor (PI), Nelfinavir functions as a transition-state mimetic. By binding reversibly but with high affinity (

This guide details the molecular architecture of this inhibition, the unique D30N resistance pathway, and validated experimental protocols for assessing efficacy.

Molecular Architecture & Binding Thermodynamics

The efficacy of Nelfinavir is rooted in its structural complementarity to the HIV-1 protease active site. Unlike early peptide-based inhibitors, Nelfinavir utilizes a hydroxyethylamine scaffold to mimic the tetrahedral transition state of the peptide bond hydrolysis.

Structural Pharmacophore

The chemical structure of Nelfinavir (molecular weight: 567.79 g/mol ) comprises three critical domains:

-

Central Hydroxyl Group: Mimics the transition state oxyanion. It forms precise hydrogen bonds with the catalytic aspartic acid residues (Asp25 and Asp25' ) at the base of the active site.

-

S-phenyl Group: Occupies the S1 subsite of the enzyme, providing hydrophobic bulk that displaces water and increases binding entropy.

-

Decahydroisoquinoline Ring: Fits into the S1' subsite, interacting with hydrophobic residues (Val82, Ile84).

-

2-methyl-3-hydroxybenzamide moiety: Extends into the S2 subsite, forming a critical hydrogen bond with Asp30 .

The "Flap" Water Molecule

A defining feature of HIV-1 protease inhibition is the role of the "flap" region (residues 46-54). In the inhibitor-bound complex, a conserved water molecule mediates hydrogen bonding between the carbonyls of the inhibitor and the amide nitrogens of Ile50 and Ile50' on the enzyme flaps.[2] This water molecule acts as a "molecular clamp," locking the inhibitor into the active site.

Visualization: Molecular Binding Interaction Map

Figure 1: Interaction map highlighting the critical Asp30 hydrogen bond unique to Nelfinavir, distinguishing it from other PIs like Indinavir.

Mechanistic Pharmacodynamics

The physiological target of Nelfinavir is the post-translational processing of viral polyproteins.

The Maturation Blockade

HIV-1 replicates by translating its genome into long precursor proteins: Pr55Gag and Pr160Gag-Pol .

-

Wild-Type Scenario: The HIV-1 protease cleaves these precursors at nine specific sites (e.g., p17/p24, p24/p2) to release functional enzymes (Reverse Transcriptase, Integrase) and structural proteins (Capsid, Matrix).

-

Inhibition Scenario: Nelfinavir competes with the polyprotein substrates.[3] By occupying the active site, it prevents the hydrolysis of the Phe-Pro and Tyr-Pro cleavage sites.

-

Outcome: The budding virions contain uncleaved precursors. These immature particles cannot fuse with target cells or initiate reverse transcription, effectively halting the infection cycle.

Visualization: Mechanism of Action Pathway

Figure 2: Pathway illustrating the blockade of polyprotein processing, leading to the formation of immature, non-infectious virions.

Resistance Profile: The D30N Signature

Nelfinavir selects for a unique resistance mutation not commonly seen with other protease inhibitors (PIs).[4]

-

Primary Mutation (D30N): The substitution of Aspartic Acid (D) with Asparagine (N) at codon 30.

-

Mechanistic Impact: As shown in Figure 1, Nelfinavir relies on a specific hydrogen bond with the carboxylate side chain of Asp30. The D30N mutation removes this negative charge/H-bond acceptor, significantly reducing Nelfinavir binding affinity (

increases >7-fold). -

Cross-Resistance: Uniquely, the D30N mutant often retains susceptibility to other PIs (e.g., Saquinavir, Indinavir) because those drugs do not rely as heavily on the Asp30 interaction. This makes Nelfinavir a strategic first-line PI, as it preserves future therapeutic options.

Experimental Validation Protocols

To validate the mechanism described above, researchers utilize enzymatic assays and structural biology.

Protocol 1: FRET-Based HIV-1 Protease Inhibition Assay

This assay quantifies the IC50 of Nelfinavir by measuring the cleavage of a fluorogenic substrate.

Reagents:

-

Enzyme: Recombinant HIV-1 Protease (10-20 nM final).

-

Substrate: FRET peptide (e.g., RE(Edans)-SQNYPIIV-K(Dabcyl)R). Excitation: 340 nm, Emission: 490 nm.

-

Buffer: 50 mM Sodium Acetate (pH 5.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

Workflow:

-

Preparation: Dilute Nelfinavir in DMSO (serial dilutions: 0.1 nM to 1000 nM).

-

Incubation: Mix 10 µL of inhibitor dilution with 80 µL of HIV-1 Protease in assay buffer. Incubate for 15 minutes at 37°C to allow equilibrium binding.

-

Initiation: Add 10 µL of FRET substrate (final conc. 5-10 µM).

-

Measurement: Monitor fluorescence intensity (RFU) kinetically for 20 minutes.

-

Control: Enzyme + DMSO (Max Slope).

-

Blank: Buffer + Substrate (Background).[5]

-

-

Analysis: Calculate initial velocity (

) for each concentration. Plot % Inhibition vs. Log[Nelfinavir] to determine IC50.

Visualization: FRET Assay Logic

Figure 3: Logic flow of the FRET assay. Inhibition preserves the FRET quenching, resulting in low fluorescence compared to the uninhibited control.

Data Summary: Quantitative Pharmacodynamics

The following table summarizes key quantitative parameters for Nelfinavir binding and resistance.

| Parameter | Value | Context |

| Ki (Dissociation Constant) | ~2.0 nM | High affinity binding to Wild Type HIV-1 Protease. |

| IC50 (PBMC) | 30 - 60 nM | Inhibitory concentration in peripheral blood mononuclear cells. |

| IC95 | ~100 - 200 nM | Concentration required for near-complete viral suppression. |

| D30N Fold-Change | 7x - 30x | Increase in IC50 observed in D30N mutant strains. |

| Protein Binding | >98% | Highly bound to plasma proteins, affecting free drug concentration. |

References

-

Kaldor, S. W., et al. (1997). Viracept (nelfinavir mesylate, AG1343): A potent, orally bioavailable inhibitor of HIV-1 protease.[6] Journal of Medicinal Chemistry.

-

Patick, A. K., et al. (1996). Antiviral and resistance studies of AG1343, an orally bioavailable inhibitor of human immunodeficiency virus protease. Antimicrobial Agents and Chemotherapy.[4]

-

Protein Data Bank (PDB). (2003). Structure of HIV-1 Protease with Nelfinavir (Entry 1OHR).[7]

-

FDA Label. (2009). VIRACEPT (nelfinavir mesylate) tablets and oral powder.

-

Mahalingam, B., et al. (2001). Structural implications of drug-resistant mutants of HIV-1 protease: High-resolution crystal structures of the mutant protease complexed with four clinically used inhibitors. European Journal of Biochemistry.

Sources

- 1. Nelfinavir - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. abcam.co.jp [abcam.co.jp]

- 6. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Executive Summary: The Salt & Polymorph Imperative

In the development of HIV protease inhibitors, Nelfinavir represents a classic case study in the critical importance of salt selection and solid-state characterization. While the free base exhibits poor aqueous solubility limiting its oral bioavailability, the mesylate salt was developed to enhance dissolution.

However, the story does not end with salt formation. Nelfinavir mesylate exists primarily as an amorphous solid in commercial formulations (Viracept).[1] The system is thermodynamically unstable and prone to conversion into crystalline forms (often hydrates) under environmental stress (humidity/temperature).[1] This conversion drastically reduces solubility and bioavailability, making the distinction between the Amorphous Mesylate, Crystalline Mesylate Hydrate, and Free Base a critical quality attribute (CQA) in drug development.[1]

This guide provides a rigorous physicochemical comparison of these forms, supported by experimental protocols for their characterization.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical distinctions. Note that "Nelfinavir Mesylate Hydrate" typically refers to the stable crystalline forms (e.g., Form I, Form II) which can form upon exposure to moisture, as opposed to the desired amorphous form.[1]

Table 1: Physicochemical Matrix[1]

| Property | Nelfinavir Free Base | Nelfinavir Mesylate (Amorphous) | Nelfinavir Mesylate (Crystalline/Hydrate) |

| Molecular Formula | C₃₂H₄₅N₃O₄S | C₃₂H₄₅N₃O₄S[1] · CH₄O₃S | C₃₂H₄₅N₃O₄S[1] · CH₄O₃S · xH₂O |

| Molecular Weight | 567.79 g/mol | 663.89 g/mol | Variable (depends on hydration) |

| Aqueous Solubility (25°C) | Practically Insoluble (< 0.1 mg/mL) | Sparingly Soluble (~4.5 mg/mL)* | Low (< 1 mg/mL) |

| pH Dependent Solubility | Low across pH range | High in acidic pH; precipitates at neutral pH | Lower than amorphous at all pHs |

| pKa | pKa₁ ≈ 6.0 (Basic N)pKa₂ ≈ 11.1 (Phenolic OH) | Same (Salt dissociates in solution) | Same |

| Melting Point | ~131–135°C | No distinct MP (Glass Transition Tg ~115°C) | Distinct endotherms (e.g., 118–128°C for Form I) |

| Hygroscopicity | Low | High (Hygroscopic) | Variable (often channel hydrates) |

| Bioavailability (BCS) | Class IV (Low Sol / Low Perm) | Improved (Class II behavior) | Poor (Dissolution limited) |

*Note: Solubility of the amorphous form is a kinetic "apparent" solubility, which is higher than the thermodynamic solubility of the crystalline form.[2]

Detailed Mechanistic Analysis

Solubility and pH Dependence

Nelfinavir is a weak base. The mesylate salt provides a pre-protonated species that dissolves more readily in the gastric environment. However, as the drug transits to the small intestine (pH 6.8), the free base may precipitate.[1]

-

Mechanism: The amorphous mesylate generates a supersaturated solution, providing a "spring" effect for absorption.

-

Risk: The crystalline hydrate form has a high lattice energy, which prevents this supersaturation, acting as a "sink" that traps the drug in a non-absorbable solid state.

The Hydration Threat (Polymorphism)

The commercial amorphous form is metastable.[1] Upon exposure to high relative humidity (RH > 60%), the amorphous mesylate can absorb water, lower its glass transition temperature (Tg), and recrystallize into a stable hydrate .[1]

-

Impact: This conversion is irreversible. The crystalline hydrate dissolves significantly slower than the amorphous form, potentially leading to therapeutic failure (bioinequivalence).[1]

Experimental Protocols

Protocol 1: Intrinsic Dissolution Rate (IDR) Comparison

To quantify the dissolution advantage of the amorphous mesylate over the free base and crystalline hydrate.

Materials:

-

Rotating Disk Apparatus (Wood’s Apparatus).[1]

-

Dissolution Media: 0.1 N HCl (Gastric) and Phosphate Buffer pH 6.8 (Intestinal).[1]

Method:

-

Pellet Formation: Compress 200 mg of sample (Free Base, Amorphous Mesylate, Crystalline Mesylate) into a die at 2000 psi for 1 minute to form a non-disintegrating disk of constant surface area (0.5 cm²).

-

Setup: Attach the die to the rotating shaft. Immerse in 500 mL of degassed medium at 37°C.

-

Rotation: Spin at 100 rpm.

-

Sampling: Withdraw 5 mL aliquots at 2, 5, 10, 20, 30, and 60 minutes. Replace with fresh medium.

-

Analysis: Quantify via HPLC-UV at 253 nm.

-

Calculation: Plot Cumulative Amount Dissolved vs. Time. The slope divided by surface area is the IDR (mg/min/cm²).[1]

Expected Result: Amorphous Mesylate >> Crystalline Mesylate > Free Base.

Protocol 2: Solid-State Characterization (PXRD)

To distinguish between the amorphous form and the crystalline hydrate.[1]

Method:

-

Instrument: Powder X-Ray Diffractometer (Cu Kα radiation).

-

Parameters: Scan range 3° to 40° (2θ); Step size 0.02°; Scan speed 1°/min.

-

Sample Prep: Gently pack powder into the holder (avoid grinding which may induce amorphous-to-crystalline transition).

-

Analysis:

-

Amorphous Mesylate: Shows a broad "halo" pattern with no distinct peaks.

-

Crystalline Hydrate: Shows sharp, distinct Bragg peaks (e.g., characteristic peaks at 2θ ≈ 7.7°, 9.5°, 13.5° for Form I).[1]

-

Free Base: distinct peaks different from the mesylate salt.

-

Visualizations

Diagram 1: Formulation Decision & Stability Pathway

This diagram illustrates the logical flow from the Free Base to the optimized Amorphous Salt, and the stability risk posed by the Crystalline Hydrate.

Caption: The formulation pathway highlights the amorphous mesylate as the target state and the crystalline hydrate as a stability failure mode.

Diagram 2: Experimental Characterization Workflow

A decision tree for identifying the solid state of a Nelfinavir sample.

Caption: Step-by-step workflow using PXRD and DSC to differentiate amorphous and crystalline forms.

Clinical & Bioavailability Implications

The choice between these forms is not merely academic; it dictates clinical efficacy.

-

Absorption Window: Nelfinavir requires high concentrations in the stomach (acidic pH) to drive absorption in the upper small intestine. The Amorphous Mesylate dissolves rapidly, creating a supersaturated state.

-

Food Effect: Administration with food (high fat) increases bioavailability by 2-3 fold.[1] This is likely due to the solubilization of the lipophilic drug in dietary mixed micelles and prolonged gastric residence time, allowing the mesylate salt to dissolve more completely before reaching the higher pH of the intestine where it might precipitate.

-

Failure Scenario: If a batch converts to the Crystalline Hydrate , the dissolution rate drops below the absorption rate constant (

), leading to sub-therapeutic plasma levels and potential viral resistance.[1]

References

-

Kaldor, S. W., et al. (1997).[1] Viracept (Nelfinavir Mesylate, AG1343): A Potent, Orally Bioavailable Inhibitor of HIV-1 Protease.[1] Journal of Medicinal Chemistry. Link

-

Bardsley-Elliot, A., & Plosker, G. L. (2000).[1][3] Nelfinavir: An Update on its Use in HIV Infection. Drugs.[2][3][4][5][6][7][8][9][10][11][12] Link

-

Brittain, H. G. (Ed.).[1] (2016).[1] Polymorphism in Pharmaceutical Solids. CRC Press. (General reference on Amorphous vs. Crystalline solubility principles).

-

US Patent 8367832B2. Crystalline forms of Nelfinavir mesylate.[5][7][10] (Describes Forms A, B, C, D and their preparation). Link

-

Cayman Chemical. Nelfinavir (mesylate) Product Information.Link

Sources

- 1. CAS 159989-64-7: Nelfinavir | CymitQuimica [cymitquimica.com]

- 2. Making sure you're not a bot! [helda.helsinki.fi]

- 3. Nelfinavir [drugfuture.com]

- 4. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. etflin.com [etflin.com]

- 7. WO2006120525A2 - Processes for the preparation of nelfinavir and new crystalline form of nelfinavir mesylate - Google Patents [patents.google.com]

- 8. WO2002089835A2 - Pharmaceutical dosage form of amorphous nelfinavir mesylate - Google Patents [patents.google.com]

- 9. selleckchem.com [selleckchem.com]

- 10. US8367832B2 - Crystalline forms of Nelfinavir mesylate - Google Patents [patents.google.com]

- 11. A Comparative Study of the Pharmaceutical Properties between Amorphous Drugs Loaded-Mesoporous Silica and Pure Amorphous Drugs Prepared by Solvent Evaporation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospun Amorphous Solid Dispersions with Lopinavir and Ritonavir for Improved Solubility and Dissolution Rate [mdpi.com]

Executive Summary: The Pharmacostructural Profile

Nelfinavir (Viracept) is a non-peptidic protease inhibitor (PI) originally designed to target the HIV-1 protease. Its efficacy stems from a unique dodecahydroisoquinoline ring and an extended lipophilic substituent that occupies the S1-S3 subsites of the aspartyl protease tunnel.

In recent years, the molecular docking landscape for Nelfinavir has expanded beyond HIV-1. Its physicochemical properties—specifically its capacity to form extensive hydrophobic networks while maintaining critical hydrogen bonds with catalytic residues—have made it a primary candidate for drug repurposing against SARS-CoV-2 Mpro (3CLpro) and host chaperones like HSP90.

This technical guide provides a rigorous, self-validating protocol for assessing Nelfinavir’s binding affinity. We move beyond basic "lock-and-key" assumptions to address solvation effects, entropy-enthalpy compensation, and the critical role of structural waters.

Computational Architecture: The Validated Workflow

Reliable docking requires a closed-loop system where errors are detected before they propagate. The following workflow integrates a "Redocking Validation" step as a mandatory Go/No-Go gate.

Workflow Diagram

Figure 1: End-to-End Molecular Docking Workflow. Note the RMSD check loop which prevents proceeding with an invalid grid or force field parameter set.

Protocol: Step-by-Step Methodology

Phase 1: Protein Preparation (The Solvation Nuance)

Unlike standard protocols that strip all water molecules, HIV-1 protease docking must preserve the structural water molecule bridging the flaps (Ile50/Ile50') and the inhibitor. Removing this water often leads to false-negative binding scores.

-

Selection: Retrieve PDB ID 3EKX (Wild-type HIV-1 PR + Nelfinavir) or 6LU7 (SARS-CoV-2 Mpro).

-

Sanitization:

-

Remove non-essential ions and co-solvents.

-

For HIV-1 PR: Keep water HOH 301 (often labeled differently, check proximity to Ile50).

-

For Mpro: Generally remove all waters unless performing hydrated docking.

-

-

Protonation: Add polar hydrogens using a pH-dependent assignment (pH 7.4). Ensure Histidine tautomers (HIE/HID/HIP) are correctly assigned based on the local environment (e.g., His41 in Mpro is usually HID or HIE depending on the catalytic state).

-

Charge Assignment: Apply Kollman united atom charges .

Phase 2: Ligand Preparation[1]

-

Structure Retrieval: Download Nelfinavir (CID: 64143) SDF.

-

Geometry Optimization: Minimize energy using the MMFF94 force field to correct bond lengths/angles.

-

Torsion Tree: Define rotatable bonds. Nelfinavir has significant flexibility; ensure the amide linkers are rotatable, but keep the dodecahydroisoquinoline ring rigid.

Phase 3: Grid Generation & Docking (AutoDock Vina / Glide)

-

Grid Box:

-

Center: Defined by the centroid of the co-crystallized ligand.

-

Dimensions:

Å (sufficient to cover subsites S1–S3).

-

-

Algorithm:

-

Set exhaustiveness = 32 (Default is 8).[1] Nelfinavir is a large molecule (MW ~567 g/mol ); standard sampling is insufficient for finding the global minimum.

-

Scoring Function: Vina or Glide XP (Extra Precision).

-

Quantitative Analysis: Binding Affinity & Energetics[3][4][5][6][7][8][9]

The following data aggregates results from high-confidence crystal structures and validated docking studies.

Table 1: Comparative Binding Metrics

| Target Protein | PDB ID | Method | Binding Energy / Score | Key Interaction Residues | Ref |

| HIV-1 Protease (WT) | 3EKX | X-ray / Exp | Asp25, Asp25', Ile50 (Water-mediated) | [1, 2] | |

| HIV-1 Protease (WT) | 3EKX | Glide XP | -9.3 kcal/mol | Asp25, Gly27, Gly48 | [3] |

| HIV-1 PR (D30N Mutant) | 7DOZ | Vina | -8.0 kcal/mol | Loss of Asp30 H-bond | [4] |

| SARS-CoV-2 Mpro | 6LU7 | Vina | -9.70 kcal/mol | Glu166, Gln189, Met165 | [5, 6] |

| SARS-CoV-2 Mpro | Homology | MM-GBSA | -24.69 kcal/mol | Glu166 (Backbone H-bond) | [7] |

Mechanistic Insight[7]

-

HIV-1 Protease: The affinity is driven by the "Fireman's Grip," a water-mediated hydrogen bond network connecting the flaps to the inhibitor's carbonyl oxygen. The D30N mutation disrupts a direct H-bond with the nelfinavir phenolate group, reducing affinity.

-

SARS-CoV-2 Mpro: Nelfinavir acts as a peptidomimetic. The high affinity (-9.7 kcal/mol) is attributed to hydrophobic packing of the tert-butyl group in the S4 subsite and H-bonding with Glu166 , a residue critical for Mpro dimerization and activity.

Interaction Dynamics Visualization

To understand the repurposing potential, we map the interaction network of Nelfinavir within the SARS-CoV-2 Mpro active site.

Figure 2: Interaction Map of Nelfinavir within SARS-CoV-2 Mpro. Blue nodes indicate polar contacts; Green nodes indicate catalytic residues; Yellow indicates hydrophobic pockets.

Advanced Validation: MM-PBSA

Docking scores (

The Equation:

Interpretation:

In Nelfinavir studies, the Van der Waals (

References

-

RCSB PDB. "3EKX: Crystal structure of the wild-type HIV-1 protease with the inhibitor, Nelfinavir." Protein Data Bank. Link

-

RCSB PDB. "7DOZ: HIV-1 Protease D30N mutant in complex with Nelfinavir." Protein Data Bank. Link

-

Mittal, R. et al. (2015). "Structural studies on molecular mechanisms of Nelfinavir resistance caused by non-active site mutation V77I in HIV-1 protease." BMC Bioinformatics. Link

-

Bihani, S.C. et al. (2021). "Molecular basis for reduced cleavage activity and drug resistance in D30N HIV-1 protease." Scientific Reports. Link

-

Xu, Z. et al. (2020). "Nelfinavir was predicted to be a potential inhibitor of 2019-nCov main protease by an integrative approach."[2][3] BioRxiv. Link

-

Fukuzawa, K. et al. (2020).[2][4] "Prediction of Binding Pose and Affinity of Nelfinavir, a SARS-CoV-2 Main Protease Repositioned Drug." Journal of Chemical Information and Modeling. Link

-

Khaerunnisa, S. et al. (2020).[2][5] "Potential Inhibitor of COVID-19 Main Protease (Mpro) from Several Drugs." Preprints. Link

Sources

- 1. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Combined docking methods and molecular dynamics to identify effective antiviral 2, 5-diaminobenzophenonederivatives against SARS-CoV-2 - Journal of King Saud University - Science [jksus.org]

Methodological & Application

Introduction

Nelfinavir, an inhibitor of the human immunodeficiency virus (HIV)-1 protease, is a critical component of antiretroviral therapy.[1][2][3] Beyond its antiviral applications, Nelfinavir has emerged as a potent agent in oncology research due to its pleiotropic anti-cancer activities.[4][5] It has been shown to induce endoplasmic reticulum (ER) stress, inhibit the PI3K/Akt signaling pathway, and promote apoptosis in various cancer cell lines.[6][7][8]

The mesylate hydrate salt form of Nelfinavir is commonly supplied as a crystalline solid for research use.[1] Due to its hydrophobic nature, it is sparingly soluble in aqueous buffers but demonstrates good solubility in organic solvents like dimethyl sulfoxide (DMSO).[1] This document provides a detailed, field-proven protocol for the accurate and sterile preparation of Nelfinavir mesylate hydrate stock solutions in DMSO, ensuring solution integrity, maximizing reproducibility in cell-based assays, and maintaining the safety of laboratory personnel.

Mechanism of Action Overview: A Dual-Threat Agent

Nelfinavir's utility in research, particularly in oncology, stems from its multifaceted mechanism of action. While its primary, well-characterized role is the potent inhibition of HIV-1 protease (with a Kᵢ of 2 nM), preventing viral maturation, its "off-target" effects are of significant interest.[1][2] In cancer cells, Nelfinavir disrupts critical survival pathways. A primary mechanism is the inhibition of the PI3K/Akt/mTOR signaling cascade, a pathway frequently overactive in malignancies that promotes cell growth, proliferation, and survival.[6][7][8] Nelfinavir has been shown to reduce the phosphorylation and subsequent activation of Akt.[7][9] Furthermore, it induces ER stress, leading to the unfolded protein response (UPR), which can trigger apoptosis in cancer cells unable to resolve the stress.[6][10]

Diagram 1: Simplified Nelfinavir Mechanism of Action in Cancer Cells

Caption: Workflow for preparing a sterile Nelfinavir mesylate stock solution in DMSO.

Application in Cell Culture

When introducing the Nelfinavir-DMSO stock to your cell culture, the primary goal is to achieve the desired final concentration of Nelfinavir while minimizing the final concentration of DMSO to avoid solvent-induced cytotoxicity or off-target effects.

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should generally not exceed 0.5%, with many cell lines tolerating up to 1%. [11][12]However, it is best practice to keep it as low as possible, ideally ≤0.1%. [13]* Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental wells but without the Nelfinavir.

-

Dilution Technique: To avoid precipitation of the hydrophobic compound upon dilution into aqueous media, add the DMSO stock directly to the culture medium and mix immediately and thoroughly. [14]Do not dilute the DMSO stock in an intermediate aqueous buffer like PBS before adding to the media, as this is likely to cause the compound to crash out of solution.

Example Dilution: To treat cells in a 6-well plate (2 mL media volume per well) with a final concentration of 10 µM Nelfinavir:

-

Intermediate Dilution (Optional but Recommended): First, dilute your 10 mM stock 1:100 in complete culture medium to make a 100 µM working solution. (e.g., 2 µL of 10 mM stock into 198 µL of media).

-

Final Dilution: Add 20 µL of the 100 µM working solution to the 2 mL of media in the well. This results in a final Nelfinavir concentration of 10 µM and a final DMSO concentration of 0.1%.

References

-

Pan, J., et al. (2012). Nelfinavir induces cytotoxicity towards high-grade serous ovarian cancer cells, involving induction of the unfolded protein response... Cancer Chemotherapy and Pharmacology, 70(6), 791-9.[Link]

-

Nelfinavir. Wikipedia. [Link]

-

How to do proper DMSO control for cell culture drug treatments? ResearchGate. [Link]

-

Nelfinavir Mesylate. PubChem, National Center for Biotechnology Information. [Link]

-

Hollebeeck, S., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 63(5), 495-502.[Link]

-

Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

-

Yamamoto, N., et al. (2004). Nelfinavir Inhibits the Growth of Small-cell Lung Cancer Cells and Patient-derived Xenograft Tumors. Anticancer Research, 24(5A), 2843-8.[Link]

-

Nelfinavir Mesylate Drug Information. PharmaCompass. [Link]

-

Brunner, T. B., et al. (2014). The HIV protease and PI3K/Akt inhibitor nelfinavir does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo. Radiation Oncology, 9, 17.[Link]

-

Chakraborty, S., et al. (2020). The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir. Cancers, 12(11), 3467.[Link]

-

Gills, J. J., et al. (2007). The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response. Clinical Cancer Research, 13(21), 6572-9.[Link]

-

Simplified mechanisms of action of nelfinavir in cancer. ResearchGate. [Link]

-

How to prepare sterile drug solution in DMSO for cell culture? Reddit. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Nelfinavir Mesylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. The Anti-Cancer Properties of the HIV Protease Inhibitor Nelfinavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nelfinavir - Wikipedia [en.wikipedia.org]

- 7. The HIV protease and PI3K/Akt inhibitor nelfinavir does not improve the curative effect of fractionated irradiation in PC-3 prostate cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The HIV protease inhibitor nelfinavir downregulates Akt phosphorylation by inhibiting proteasomal activity and inducing the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nelfinavir Mesylate | HIV-1 Protease Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, quality control, and storage of Nelfinavir mesylate hydrate stock solutions. Adherence to these protocols is critical for ensuring the reliability, reproducibility, and accuracy of in vitro experimental results. The methodologies described herein are grounded in established physicochemical data and best practices for handling potent antiviral and anti-cancer compounds.

Introduction: The Dual-Action Nature of Nelfinavir

Nelfinavir is a potent, orally bioavailable inhibitor of the HIV-1 protease, an enzyme essential for the viral life cycle.[1][2][3] Its primary mechanism involves competitive inhibition of the protease active site (with a Ki of 2 nM), which prevents the cleavage of viral gag-pol polyprotein precursors.[1][4] This action results in the production of immature, non-infectious virions, effectively halting viral propagation.[4][5]

Beyond its established role in antiretroviral therapy, Nelfinavir has demonstrated significant anti-cancer properties.[6] Its activity in oncology is multifaceted, involving the inhibition of the 26S proteasome, which triggers the unfolded protein response (UPR) and leads to the downregulation of critical survival pathways like PI3K-Akt.[6][7][8] This dual functionality makes Nelfinavir a valuable tool in both virology and cancer research. The integrity of in vitro data derived from studies using Nelfinavir is fundamentally dependent on the precise and consistent preparation of stock solutions. This guide provides the necessary protocols to achieve that standard.

Physicochemical Properties and Reagent Specifications

The quality of the starting materials directly dictates the quality of the experimental outcome. It is imperative to use Nelfinavir mesylate hydrate of high purity and anhydrous, research-grade solvents.

Scientist's Note: Nelfinavir mesylate can be hygroscopic. The presence of moisture can impede solubility in organic solvents and potentially accelerate degradation over time. Always use freshly opened or properly stored anhydrous solvents.[9]

Table 1: Physicochemical Data for Nelfinavir Mesylate

| Property | Value | Source(s) |

| CAS Registry No. | 159989-65-8 | [1] |

| Molecular Formula | C₃₂H₄₅N₃O₄S • CH₃SO₃H | [1] |

| Molecular Weight | 663.89 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity (Typical) | ≥98% (by HPLC) | [1][3] |

| UV/Vis. λmax | 253 nm | [1] |

| Storage (Solid) | Store at -20°C for long-term stability (≥4 years) | [1] |

Solvent Selection and Solubility Characteristics

The choice of solvent is a critical decision that impacts not only the dissolution of Nelfinavir mesylate but also its compatibility with the downstream in vitro assay system (e.g., cell culture, enzymatic assay). High concentrations of organic solvents can be toxic to cells. Therefore, the primary stock solution should be prepared at a concentration that allows for significant dilution into the final assay medium, minimizing the final solvent concentration to a non-toxic level (typically <0.5%).

Table 2: Solubility Profile of Nelfinavir Mesylate

| Solvent | Reported Solubility | Key Considerations & Source(s) |

| DMSO | ~14 mg/mL to 66.39 mg/mL (100 mM) | The most common solvent for high-concentration stocks. Use fresh, anhydrous grade.[1][3][9] |

| Ethanol | ~20 mg/mL to 66.39 mg/mL (100 mM) | A viable alternative to DMSO; may be less cytotoxic in some cell lines.[1][3] |

| Dimethylformamide (DMF) | ~20 mg/mL | Another option, but often more toxic to cells than DMSO or ethanol.[1] |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble / Insoluble | Direct dissolution is not recommended. Aqueous working solutions must be made by diluting a primary organic stock.[1] |

Logical Workflow for Solvent Selection

The following diagram outlines the decision-making process for selecting the appropriate solvent system for your experiment.

Caption: Diagram 1: Solvent Selection Decision Tree.

Protocol: Preparation of a 10 mM Nelfinavir Mesylate Stock in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in in vitro assays.

Materials

-

Nelfinavir mesylate hydrate (MW: 663.89 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), Biotechnology Grade

-

Analytical balance (readable to 0.01 mg)

-

Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

-

Sterile, disposable serological pipettes and pipette tips

-

Vortex mixer

-

Bath sonicator (optional, but recommended)

Calculations

To prepare a 10 mM stock solution:

-

Target Concentration: 10 mM = 0.010 moles/L

-

Molecular Weight (MW): 663.89 g/mol

-

Mass per Liter: 0.010 mol/L * 663.89 g/mol = 6.6389 g/L = 6.6389 mg/mL

Example Calculation for 2 mL of 10 mM Stock: Mass (mg) = Target Concentration (mg/mL) × Volume (mL) Mass (mg) = 6.6389 mg/mL × 2 mL = 13.28 mg

Step-by-Step Procedure

-

Preparation: Allow the vial of Nelfinavir mesylate powder and the anhydrous DMSO to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic compound and solvent.

-

Weighing: Carefully weigh the calculated amount (e.g., 13.28 mg) of Nelfinavir mesylate powder and place it into a sterile vial. Perform this in a chemical fume hood or on a balance with a draft shield.

-

Solvent Addition: Using a sterile pipette, add the calculated volume of anhydrous DMSO (e.g., 2 mL) to the vial containing the powder.

-

Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. A clear solution should be formed.

-

Scientist's Note: If the compound does not dissolve completely, place the vial in a bath sonicator at room temperature for 5-10 minutes. This uses ultrasonic waves to break up small powder aggregates and facilitate dissolution. Gentle warming (to 37°C) can also be applied, but avoid excessive heat.

-

-

Visual Inspection: Hold the vial against a light source to ensure that all particulate matter has dissolved and the solution is clear and free of precipitates.

-

Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected cryovials.

-

Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store immediately at -80°C for long-term stability.

General Workflow for Stock Solution Preparation

Caption: Diagram 2: Stock Solution Preparation Workflow.

Quality Control, Stability, and Storage

A protocol is only as good as its validation. Implementing simple QC and adhering to strict storage conditions are essential for ensuring the integrity of your stock solutions over time.

Quality Control

For most research applications, a quick verification of concentration can be performed using UV-Vis spectrophotometry. Dilute a small sample of the stock solution to a concentration within the linear range of the spectrophotometer and measure the absorbance at its λmax of 253 nm.[1] While this does not confirm purity, it provides confidence that a major weighing or dilution error has not occurred. For applications requiring stringent validation, analytical methods like HPLC or UHPLC-MS/MS are the gold standard for confirming both purity and concentration.[10][11][12]

Stability and Storage Summary

Proper storage is non-negotiable for maintaining the potency of Nelfinavir.

Table 3: Recommended Storage Conditions and Stability

| Solution Type | Storage Temperature | Duration | Key Considerations | Source(s) |

| Solid Powder | -20°C | ≥ 4 years | Keep tightly sealed in a desiccated environment. | [1] |

| Organic Stock (DMSO/Ethanol) | -80°C | Up to 1 year | Aliquoting is mandatory to prevent freeze-thaw cycles. Protect from light. | [6] |

| Organic Stock (DMSO/Ethanol) | -20°C | Up to 3-6 months | Less ideal than -80°C. Significant degradation has been noted in plasma at -20°C. | [6][13][14] |

| Aqueous Working Solutions | 2-8°C | ≤ 24 hours | Highly unstable. Prepare fresh from organic stock immediately before each experiment. | [1] |

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Compound fails to dissolve completely. | Insufficient mixing; solvent saturation; poor quality/hydrated solvent. | Sonicate the solution for 10-15 minutes. If still undissolved, ensure you are not exceeding the solubility limit. Use a fresh vial of anhydrous solvent. |

| Stock solution appears cloudy or hazy. | Moisture contamination; poor quality solvent; potential degradation. | Discard the solution. Prepare a new stock using fresh, anhydrous solvent. |

| Precipitation occurs upon dilution into aqueous media. | The compound's solubility limit in the final medium has been exceeded. | Increase the volume of the final assay medium to lower the final concentration. Alternatively, use a solvent-carrier system (e.g., with PEG300/Tween-80 for in vivo preps) if compatible with the assay.[9] |

Safety Precautions

Nelfinavir mesylate is a potent bioactive compound. Standard laboratory safety practices should be strictly followed.

-

Consult the Safety Data Sheet (SDS) provided by the manufacturer before handling.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

All weighing and handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.

References

-

What is the mechanism of Nelfinavir Mesylate? Patsnap Synapse. [Link]

-

The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response. PubMed Central, National Institutes of Health. [Link]

-

Nelfinavir Mesylate Drug Information. PharmaCompass.com. [Link]

-

Nelfinavir. Wikipedia. [Link]

-

Nelfinavir Compound Summary. PubChem, National Institutes of Health. [Link]

-

Protocol for Preparation of Cell-Free Stocks of TCLA HIV-1 in Cell Lines. Montefiori Lab, Duke University. [Link]

-

Nelfinavir Mesylate Compound Summary. PubChem, National Institutes of Health. [Link]

-

The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation. PubMed Central, National Institutes of Health. [Link]

-

Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. PubMed Central, National Institutes of Health. [Link]

-

Analytical Methods for Determination of Antiviral Drugs in Different Matrices: Recent Advances and Trends. ResearchGate. [Link]

-

Long-Term Stability of Nelfinavir Mesylate in Human Plasma. Oxford Academic, Clinical Infectious Diseases. [Link]

-

Optimizing Antiviral Stockpiles for Pandemic Response: A Strategic Framework. PubMed, National Institutes of Health. [Link]

-

The global demand and potential public health impact of oral antiviral treatment stockpile for influenza pandemics. medRxiv. [Link]

-

Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. MDPI. [Link]

-

STABILITY: PHYSICAL AND CHEMICAL. In Drug-like Properties: Concepts, Structure, and Methods, R.S. Bohacek, Ed. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Nelfinavir - Wikipedia [en.wikipedia.org]

- 3. Nelfinavir mesylate | HIV Protease | Tocris Bioscience [tocris.com]

- 4. Nelfinavir | C32H45N3O4S | CID 64143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Nelfinavir Mesylate? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The HIV Protease Inhibitor Nelfinavir Downregulates Akt Phosphorylation by Inhibiting Proteasomal Activity and Inducing the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The HIV-1 protease inhibitor nelfinavir activates PP2 and inhibits MAPK signaling in macrophages: a pathway to reduce inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes [mdpi.com]

- 13. Nelfinavir mesylate | 159989-65-8 [chemicalbook.com]

- 14. academic.oup.com [academic.oup.com]

Application Note: Precise Determination of IC50 Values for Nelfinavir Mesylate in Breast Cancer Cell Models

Executive Summary

The repurposing of the HIV protease inhibitor Nelfinavir mesylate (NFV) as an anti-neoplastic agent has gained significant traction due to its ability to induce Endoplasmic Reticulum (ER) stress and inhibit Akt signaling, particularly in HER2-positive and drug-resistant breast cancer subtypes. However, NFV presents specific physicochemical challenges—primarily hydrophobicity and steep dose-response curves—that often lead to experimental variability.

This guide provides a rigorous, self-validating protocol for determining the half-maximal inhibitory concentration (IC50) of Nelfinavir in breast cancer cell lines (MCF-7, MDA-MB-231, and SK-BR-3). Unlike generic protocols, this workflow accounts for the specific solubility limits of NFV and its biphasic mechanism of action.

Mechanistic Rationale

To design a valid assay, one must understand why the drug kills the cell. Nelfinavir does not merely act as a cytotoxin; it functions as a pleiotropic stressor.

-

Primary Target: Disruption of the Hsp90-Akt complex, leading to dephosphorylation and proteasomal degradation of Akt.

-

Secondary Target: Induction of the Unfolded Protein Response (UPR), specifically upregulating ATF4 and CHOP, leading to apoptosis.

-

Relevance to Assay Design: Because NFV acts via protein accumulation and signaling degradation, cytotoxicity is not immediate. A 72-hour incubation window is critical to allow these downstream apoptotic cascades to manifest fully; shorter exposures (24h) often yield artificially high IC50 values.

Figure 1: Nelfinavir Signaling Interference Pathway

Caption: Nelfinavir induces cell death via dual inhibition of Akt stability and proteasome function, triggering terminal ER stress.

Materials & Reagent Preparation

Critical Check: Nelfinavir Mesylate (MW: 663.9 g/mol ) is hydrophobic. Improper solubilization is the #1 cause of "flat" dose-response curves.

Reagents

-

Nelfinavir Mesylate: Purity ≥98%.[1]

-

Solvent: Dimethyl sulfoxide (DMSO), sterile filtered, cell culture grade.

-

Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) OR CellTiter-Glo (for higher sensitivity). This protocol focuses on MTT as the cost-effective standard.

Stock Solution Protocol

-

Calculation: To prepare a 10 mM stock solution:

-

Weigh 6.64 mg of Nelfinavir Mesylate.

-

Dissolve in 1.0 mL of 100% DMSO.

-

Note: Do not use Ethanol for the primary stock; it evaporates too quickly during serial dilution, altering concentrations.

-

-

Solubilization: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes. The solution must be crystal clear.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Experimental Protocol: IC50 Determination

Phase 1: Cell Seeding (Day 0)

The linearity of the MTT assay depends on cells remaining in the log phase throughout the experiment. Over-seeding masks cytotoxicity.

-

MCF-7 (ER+): Seed 5,000 cells/well .

-

MDA-MB-231 (TNBC): Seed 3,000 cells/well (faster doubling time).

-

SK-BR-3 (HER2+): Seed 5,000 cells/well .

-

Volume: 100 µL per well in 96-well plates.

-

Edge Effect Control: Fill the perimeter wells with sterile PBS (200 µL) instead of cells to prevent evaporation artifacts.

Phase 2: Drug Treatment (Day 1)

Allow cells to attach for 24 hours before treatment.

-

Preparation of Working Solutions (2X Conc.):

-

Prepare a "Master Dilution Plate" (U-bottom 96-well plate) to avoid disturbing the cells.

-

Dilute the 10 mM stock to 200 µM in complete media (this is your highest 2X working concentration).

-

Perform 1:2 serial dilutions across 9 points.

-

Range: The final concentrations on cells will range from 100 µM down to ~0.39 µM , plus a Vehicle Control (DMSO only).

-

-

Application:

-

Remove media from the cell plate? NO. This disturbs semi-adherent mitotic cells.

-

Add 100 µL of the 2X Working Solution directly to the existing 100 µL in the wells.

-

Final DMSO Concentration: Must be ≤ 0.5% (v/v) in all wells.

-

Phase 3: Incubation & Readout (Day 4)

-

Incubate: 72 hours at 37°C, 5% CO2.

-

MTT Addition:

-

Add 20 µL of MTT stock (5 mg/mL in PBS) to each well.

-

Incubate for 3–4 hours. Look for purple formazan crystals.

-

-

Solubilization:

-

Carefully aspirate media (do not suck up crystals!).

-

Add 150 µL DMSO.

-

Shake on an orbital shaker for 15 minutes protected from light.

-

-

Measurement: Read Absorbance at 570 nm (reference filter 630 nm).

Figure 2: Validated Assay Workflow

Caption: Step-by-step workflow ensuring minimal handling stress and optimal solubility maintenance.

Data Analysis & Benchmarking

Calculation

Do not use linear regression. Dose-response curves for Nelfinavir are sigmoidal.

-

Normalize data: (Abs_sample - Abs_blank) / (Abs_control - Abs_blank) * 100.

-

Fit data using Non-linear regression (4-parameter logistic equation) in software like GraphPad Prism or SigmaPlot.

-

QC Check: The R-squared value should be > 0.95.

Expected IC50 Values (Benchmark Data)

Use this table to validate your results. If your IC50 deviates by >2-fold, check your cell passage number or Nelfinavir stock quality.

| Cell Line | Subtype | Receptor Status | Expected IC50 (72h) | Sensitivity Level |

| HCC1954 | HER2+ | ER-/PR-/HER2+ | 3.0 - 4.5 µM | High |

| MCF-7 | Luminal A | ER+/PR+/HER2- | 5.0 - 8.5 µM | Moderate |

| MDA-MB-231 | TNBC | ER-/PR-/HER2- | > 10.0 µM | Low / Resistant |

| MCF-7/Dox | MDR | P-gp Overexpressed | ~ 2.5 µM | High (Reversal) |

Note: HER2+ cells are hypersensitive due to Nelfinavir's specific degradation of HSP90, a chaperone critical for HER2 stability.

Troubleshooting & Optimization

-

Precipitation in Wells: If you see crystals immediately after adding the drug, your working solution concentration is too high for the media to hold. Solution: Ensure the intermediate dilution step is performed in media, not PBS, and mix thoroughly before adding to cells.

-

High Background: Phenol red in media can interfere with absorbance readings at 570 nm. Solution: Use phenol-red-free media for the final incubation or subtract the 630 nm reference wavelength.

-

Edge Effect: If outer wells show consistently lower viability, evaporation is occurring. Solution: Use the "PBS moat" method described in Phase 1.

References

-

Mechanism of Action & HER2 Specificity: Shim, J. S., et al. (2012). "Selective Inhibition of HER2-Positive Breast Cancer Cells by the HIV Protease Inhibitor Nelfinavir." Journal of the National Cancer Institute.[2][3][4]

-

ER Stress & UPR Pathway: Gills, J. J., et al. (2007). "Nelfinavir, A Lead HIV Protease Inhibitor, Is a Broad-Spectrum, Anticancer Agent that Induces Endoplasmic Reticulum Stress, Autophagy, and Apoptosis." Clinical Cancer Research.

-

MDR Reversal in MCF-7: Mondal, D., et al. (2016). "Nelfinavir targets multiple drug resistance mechanisms to increase the efficacy of doxorubicin in MCF-7/Dox breast cancer cells." Biochimie.

-

MTT Assay Standardization: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Nelfinavir Solubility Data: Cayman Chemical Product Information. "Nelfinavir (mesylate) - Product No. 15144."[1]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Nelfinavir Induces Cytotoxicity towards High-Grade Serous Ovarian Cancer Cells, Involving Induction of the Unfolded Protein Response, Modulation of Protein Synthesis, DNA Damage, Lysosomal Impairment, and Potentiation of Toxicity Caused by Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Executive Summary

Nelfinavir mesylate (NFV), originally an HIV-1 protease inhibitor, has emerged as a potent repositioned oncology candidate. Its mechanism in cancer differs from its antiviral activity, functioning primarily through the inhibition of the PI3K/Akt signaling pathway and the induction of Unfolded Protein Response (UPR) mediated ER stress [1, 2].

However, NFV presents significant formulation challenges for preclinical researchers. It is a Class II/IV BCS compound with high lipophilicity and pH-dependent solubility. Standard aqueous preparations often result in erratic bioavailability or rapid precipitation ("crashing out") in the syringe.

This guide provides two field-validated protocols for formulating NFV for oral gavage (p.o.) in mouse xenograft models:

-

The Solution Protocol (Preferred): A PEG400-based vehicle maximizing bioavailability for standard therapeutic dosing (50–100 mg/kg).

-

The Suspension Protocol (Alternative): A methylcellulose-based vehicle for high-dose toxicity studies (>200 mg/kg) or when co-solvents are contraindicated.

Physicochemical Profile & Challenges

Understanding the chemistry of Nelfinavir Mesylate is prerequisite to successful formulation.

| Property | Value | Implication for Formulation |

| Molecular Weight | 663.9 g/mol (Mesylate salt) | Large molecule; diffusion limited. |

| Solubility (Water) | < 0.1 mg/mL (pH > 6) | Practically insoluble in neutral buffers/saline. |

| Solubility (PEG400) | > 200 mg/mL | Excellent solubility in organic co-solvents. |

| Hygroscopicity | High | Powder absorbs moisture; weigh quickly. |

| pKa | ~6.0 (Basic) | Soluble in acidic gastric fluids, precipitates in intestine. |

The "Crashing Out" Phenomenon: A common failure mode occurs when researchers add water directly to NFV powder. The powder forms a hydrophobic "gum" that resists dissolution. Rule #1: Always dissolve NFV in the organic co-solvent before adding the aqueous phase.

Protocol A: PEG400/Water Solution (Standard)

This protocol creates a stable solution suitable for daily dosing (q.d. or b.i.d.) at therapeutic levels (up to 100 mg/kg). It uses Polyethylene Glycol 400 (PEG400) as a co-solvent to maintain solubility upon dilution.

Reagents

-

Nelfinavir Mesylate (Purity >98%)[1]

-

PEG400 (Pharma Grade)

-

Sterile Water for Injection (or Saline)

-

Optional: DMSO (Dimethyl sulfoxide) if higher concentrations (>25 mg/mL) are required.

Formulation Workflow

Figure 1: Step-by-step workflow for the PEG400 solution method. The critical control point is dissolving the drug fully in PEG400 before water addition.

Step-by-Step Procedure

Target: 10 mg/mL concentration (for 100 mg/kg dose in 20g mouse). Final Vehicle: 50% PEG400 / 50% Water.

-

Calculation: Determine the total volume needed.

-

Example: 10 mice × 0.2 mL/dose × 1.2 (overage) = 2.4 mL total.

-

Mass required: 2.4 mL × 10 mg/mL = 24 mg NFV.

-

-

Weighing: Weigh 24 mg of Nelfinavir Mesylate into a glass vial.

-

Primary Solubilization: Add 1.2 mL (50% of total vol) of pure PEG400 directly to the powder.

-

Mixing: Vortex vigorously for 1–2 minutes. If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution should be clear and slightly amber.

-

Aqueous Phase Addition: While vortexing gently, add 1.2 mL of Sterile Water dropwise.

-

Note: Adding water too fast causes local precipitation.

-

-

Storage: Use within 24 hours. Store at room temperature (refrigeration may induce crystallization).

Protocol B: Methylcellulose Suspension (High Dose)

For toxicity studies requiring doses >150 mg/kg, or if mice show sensitivity to PEG400 (e.g., loose stools), use a suspension.

Reagents

-

Hydroxypropyl Methylcellulose (HPMC) or CMC-Na

-

Tween 80 (Polysorbate 80)

-

Mortar and Pestle

Procedure

Target: 25 mg/mL (for 250 mg/kg dose). Vehicle: 0.5% HPMC + 0.1% Tween 80 in water.

-

Vehicle Prep: Dissolve 0.5g HPMC and 0.1g Tween 80 in 100 mL warm water. Allow to cool and hydrate overnight.

-

Grinding: Weigh NFV powder and place in a mortar.

-

Wetting: Add a few drops of the vehicle to the powder. Triturate (grind) effectively to create a smooth white paste. This reduces particle size and prevents clogging the gavage needle.

-

Dilution: Gradually add the remaining vehicle while stirring continuously.

-

Administration: Vortex immediately before drawing into the syringe to ensure homogeneity.

Dosing & Administration Guide

Accurate dosing is critical for reproducibility. Use the table below to correlate mouse weight with injection volume.

Standard Dosing Volume: 10 mL/kg (0.1 mL per 10g body weight).

| Mouse Weight (g) | Injection Volume (mL) | Dose: 50 mg/kg(Conc: 5 mg/mL) | Dose: 100 mg/kg(Conc: 10 mg/mL) | Dose: 200 mg/kg(Conc: 20 mg/mL) |

| 18 g | 0.18 | 0.9 mg | 1.8 mg | 3.6 mg |

| 20 g | 0.20 | 1.0 mg | 2.0 mg | 4.0 mg |

| 22 g | 0.22 | 1.1 mg | 2.2 mg | 4.4 mg |

| 25 g | 0.25 | 1.25 mg | 2.5 mg | 5.0 mg |

Technique Tip: Use a flexible PTFE gavage needle (20G) rather than rigid stainless steel to minimize esophageal trauma during daily dosing schedules.

Mechanistic Context (Why this works)

Nelfinavir's efficacy in xenografts relies on sustained intracellular concentrations to inhibit Akt and trigger ER stress.

Figure 2: Mechanism of Action. Proper formulation ensures sufficient systemic exposure to inhibit Akt and Proteasome function, driving the Unfolded Protein Response (UPR) and apoptosis [3, 4].

References

-

Gills, J. J., et al. (2007). Nelfinavir, A Lead HIV Protease Inhibitor, Is a Broad-Spectrum, Anticancer Agent that Induces Endoplasmic Reticulum Stress, Autophagy, and Apoptosis In vitro and In vivo. Clinical Cancer Research. Link

-

Shim, J. S., et al. (2012). Selective inhibition of HER2-positive breast cancer cells by the HIV protease inhibitor nelfinavir.[1][4] Journal of the National Cancer Institute.[1] Link

-

Koltai, T. (2015).[4] Nelfinavir and other Protease Inhibitors in Cancer: Mechanisms Involved and Clinical Applications. F1000Research. Link

-

Cayman Chemical. Nelfinavir (mesylate) Product Information & Solubility Data. Link

-

FDA Label. Viracept (Nelfinavir Mesylate) Prescribing Information.[4] Link

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Nelfinavir Mesylate | C33H49N3O7S2 | CID 64142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel nelfinavir mesylate loaded d-α-tocopheryl polyethylene glycol 1000 succinate micelles for enhanced pediatric anti HIV therapy: In vitro characterization and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Executive Summary

Nelfinavir (NFV), originally an HIV protease inhibitor, has emerged as a potent repurposed agent in oncology due to its ability to induce Endoplasmic Reticulum (ER) stress and subsequent Unfolded Protein Response (UPR).[1] While NFV is often cited as an autophagy inducer, its mechanism is distinct from direct mTOR inhibitors (e.g., Rapamycin). NFV triggers autophagy primarily as a cytoprotective response to proteotoxic stress, although prolonged exposure can lead to autophagic cell death or apoptosis.

This application note provides a scientifically grounded framework for monitoring NFV-induced autophagy. It emphasizes the critical distinction between autophagic flux induction and lysosomal blockage , a common artifact in protease inhibitor studies.

Mechanistic Landscape: The ER Stress-Autophagy Axis

To accurately interpret Western blot data, one must understand that NFV does not activate autophagy directly; it triggers it via the UPR.

Mechanism of Action[1][2][3][4][5][6][7]

-

Proteasome Inhibition: NFV partially inhibits the 26S proteasome, leading to the accumulation of poly-ubiquitinated proteins.

-

ER Stress: Protein overload stresses the ER, causing the dissociation of GRP78 (BiP) from stress sensors (PERK, IRE1, ATF6).[1]

-

UPR Activation: PERK phosphorylates eIF2

, increasing translation of ATF4 and CHOP. -

Autophagy Induction: ATF4 and CHOP transcriptionally upregulate autophagy genes (e.g., MAP1LC3B, ATG5) to clear the protein aggregate burden.

Pathway Visualization

The following diagram illustrates the signaling cascade and the specific nodes (markers) detectable by Western blot.

Figure 1: The Nelfinavir-induced signaling cascade showing the link between proteasome inhibition, ER stress markers (Blue), and Autophagy/Apoptosis outcomes.[1]

Validated Western Blot Markers

Effective monitoring requires a panel of markers rather than a single protein.

Table 1: Primary and Secondary Marker Panel

| Category | Target Protein | MW (kDa) | Expected Change (NFV) | Mechanistic Role |

| Autophagosome | LC3B | 14 (II) / 16 (I) | Increase (LC3-II) | Essential marker. LC3-I (cytosolic) is lipidated to LC3-II (membrane-bound) during vesicle formation. |

| Flux Substrate | p62 / SQSTM1 | 62 | Variable * | Adaptor protein degraded by autophagy.[2] Accumulation suggests blockage; decrease suggests active flux. |

| ER Stress (Sensor) | GRP78 / BiP | 78 | Increase | Master chaperone.[1] Upregulated to handle unfolded protein load.[1][3] |

| ER Stress (Effector) | CHOP | 27 | Increase | Pro-apoptotic transcription factor induced by ATF4. Confirms UPR activation. |

| Signaling | p-eIF2 | 38 | Increase | Direct indicator of PERK pathway activation (translational arrest). |

| Apoptosis | Cleaved Caspase-7 | 20 | Increase | Terminal effector. Often observed with NFV if autophagy fails to rescue the cell. |

*Note on p62: NFV induces p62 transcription via oxidative stress (Nrf2 pathway). Therefore, p62 protein levels may rise initially even if autophagy is active. Flux assays are mandatory to resolve this (see Section 4).

Critical Experimental Design: The Flux Assay

The Problem: An increase in LC3-II indicates an accumulation of autophagosomes.[1] This can result from either:

-

Increased generation (Autophagy induction).

-